Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate
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Overview
Description
Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the fluorophenyl group and the amino group on the triazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the triazole intermediate.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the triazole intermediate with an appropriate thioester reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in disease pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. The presence of the fluorophenyl group enhances the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate can be compared with other triazole derivatives, such as:
Methylethyl 2-[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, leading to different chemical properties and biological activities.
Methylethyl 2-[4-amino-5-(2-bromophenyl)-1,2,4-triazol-3-ylthio]acetate:
Methylethyl 2-[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-ylthio]acetate: The presence of a methylphenyl group results in different steric and electronic effects, influencing its chemical behavior and biological interactions.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15FN4O2S |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H15FN4O2S/c1-8(2)20-11(19)7-21-13-17-16-12(18(13)15)9-5-3-4-6-10(9)14/h3-6,8H,7,15H2,1-2H3 |
InChI Key |
CWLMIZCWLHCXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2F |
Origin of Product |
United States |
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